3-Bromo-2-methoxy-5-methylbenzoic acid
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Overview
Description
3-Bromo-2-methoxy-5-methylbenzoic acid is an organic compound with the molecular formula C9H9BrO3 and a molecular weight of 245.07 g/mol . It is a derivative of benzoic acid, characterized by the presence of a bromine atom, a methoxy group, and a methyl group on the benzene ring. This compound is used in various chemical synthesis processes and has applications in scientific research.
Mechanism of Action
Target of Action
3-Bromo-2-methoxy-5-methylbenzoic acid is a disubstituted benzoic acid used in the preparation of various biologically active compounds . It has been found to interact with targets such as α-2 adrenoceptor agonists, Smoothened receptor antagonists, and HIV-1 entry inhibitors . These targets play crucial roles in various biological processes, including neurotransmission, cell signaling, and viral entry into host cells .
Mode of Action
It is known that benzylic halides typically react via an sn1 or sn2 pathway, depending on their substitution . In the case of this compound, it may undergo similar reactions, leading to changes in its targets.
Biochemical Pathways
Given its known targets, it can be inferred that it may influence pathways related to neurotransmission, cell signaling, and viral entry . The downstream effects of these interactions could include altered neuronal activity, changes in cell behavior, and prevention of HIV-1 entry into host cells .
Result of Action
The molecular and cellular effects of this compound’s action would depend on its specific targets and the pathways they are involved in. For example, if it acts as an α-2 adrenoceptor agonist, it could decrease neurotransmitter release, leading to reduced neuronal activity . If it acts as a Smoothened receptor antagonist, it could inhibit the Hedgehog signaling pathway, affecting cell proliferation and differentiation . If it acts as an HIV-1 entry inhibitor, it could prevent the virus from entering host cells, thereby inhibiting infection .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-methoxy-5-methylbenzoic acid typically involves the bromination of 2-methoxy-5-methylbenzoic acid. The reaction is carried out using bromine in the presence of a suitable solvent such as acetic acid or chloroform . The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and efficiency. The reaction is monitored and controlled to maintain optimal conditions for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-2-methoxy-5-methylbenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products:
Substitution Reactions: Products include derivatives with different functional groups replacing the bromine atom.
Oxidation Reactions: Products include aldehydes and carboxylic acids.
Reduction Reactions: Products include alcohols and aldehydes.
Scientific Research Applications
3-Bromo-2-methoxy-5-methylbenzoic acid is used in various scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It is investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: It is used in the production of specialty chemicals and as a building block for advanced materials.
Comparison with Similar Compounds
3-Bromo-2-methylbenzoic acid: Similar structure but lacks the methoxy group.
2-Bromo-5-methoxybenzoic acid: Similar structure but with different substitution pattern.
3-Bromo-4-methoxybenzoic acid: Similar structure but with different substitution pattern.
Uniqueness: 3-Bromo-2-methoxy-5-methylbenzoic acid is unique due to the specific arrangement of the bromine, methoxy, and methyl groups on the benzene ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific synthetic and research applications .
Properties
IUPAC Name |
3-bromo-2-methoxy-5-methylbenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO3/c1-5-3-6(9(11)12)8(13-2)7(10)4-5/h3-4H,1-2H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYSSKBXKQGIRMW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Br)OC)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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